7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, a piperazine ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Methoxyethyl Group Addition: The methoxyethyl group is added through an alkylation reaction, typically using a methoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings and the piperazine nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
Oxidation: Carboxylic acids and quinazoline N-oxides.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted piperazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound is investigated for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Medicine
In medicine, the compound is explored for its therapeutic potential. Quinazoline derivatives have been studied as kinase inhibitors, which are crucial in the treatment of cancers and other proliferative diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may act as a kinase inhibitor, preventing the phosphorylation of key proteins involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in breast cancer treatment.
Uniqueness
What sets 7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with molecular pathways that may not be as effectively modulated by other quinazoline derivatives.
Properties
IUPAC Name |
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-16(29)17-3-6-19(7-4-17)26-9-11-27(12-10-26)22(30)18-5-8-20-21(15-18)25-24(32)28(23(20)31)13-14-33-2/h3-8,15H,9-14H2,1-2H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHKTMSFPDPQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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